1-Propene, 1-chloro-3,3,3-trifluoro-, (1E)-

Description

Contextualization within Fluorinated Propene Derivatives

(E)-1-chloro-3,3,3-trifluoropropene belongs to the class of halogenated alkenes, specifically hydrofluoroolefins (HFOs). lookchem.comwikipedia.org HFOs are unsaturated organic compounds containing hydrogen, fluorine, and carbon atoms. This particular molecule, with the chemical formula C₃H₂ClF₃, is a derivative of propene, the three-carbon alkene, where specific hydrogen atoms have been substituted with chlorine and fluorine. chemicalbook.com

The development of fluorinated propenes like (E)-1-chloro-3,3,3-trifluoropropene has been driven by the need for compounds with specific thermodynamic properties for applications such as refrigerants, foam blowing agents, and solvents, while also exhibiting favorable environmental profiles, such as low global warming potential (GWP). wikipedia.orgnih.govepa.gov Research in this area focuses on understanding how the degree and position of halogenation on the propene backbone influence the physical and chemical properties of the resulting molecule. dtu.dknist.govnist.gov The (E) isomer, also referred to as the trans isomer, has a geometric arrangement where the chlorine atom and the trifluoromethyl group are on opposite sides of the carbon-carbon double bond. wikipedia.org This stereochemistry is crucial as it, along with its (Z) or cis-isomer, possesses distinct physical properties, such as different boiling points.

Table 1: Physicochemical Properties of (E)-1-chloro-3,3,3-trifluoropropene

| Property | Value |

|---|---|

| CAS Number | 102687-65-0 |

| Molecular Formula | C₃H₂ClF₃ |

| Molecular Weight | 130.5 g/mol |

| Boiling Point | 19-20.8 °C |

| Density (Predicted) | 1.312 ± 0.06 g/cm³ |

| Vapor Pressure | 106.5 kPa at 19.93 °C |

This table contains data sourced from multiple references. guidechem.comchemicalbook.comchemicalbook.com

Significance of Olefinic and Halogenated Features for Chemical Research

The chemical reactivity of (E)-1-chloro-3,3,3-trifluoropropene is largely dictated by its two key functional components: the carbon-carbon double bond (olefinic feature) and the halogen substituents (chloro and trifluoromethyl groups). This combination makes it a highly versatile reagent in organic synthesis. guidechem.comlookchem.com

The olefinic double bond serves as a primary site for a variety of addition reactions. For instance, it can undergo halofluorination, where a halogen and a fluorine atom are added across the double bond, leading to the formation of vicinal halofluorides which are themselves useful synthetic intermediates. beilstein-journals.org Furthermore, the double bond's electron density allows it to participate in cycloaddition reactions, such as [3+2] cycloadditions, to form complex ring structures. mdpi.comresearchgate.net The reactivity of the double bond can be influenced by the strongly electron-withdrawing trifluoromethyl group, which can affect the regioselectivity and stereoselectivity of these reactions.

The halogenated features also play a crucial role in the compound's synthetic utility. The chlorine atom can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide range of other functional groups. byjus.comorganic-chemistry.orglibretexts.org This process, where an electron-rich species (a nucleophile) replaces the chlorine, is a fundamental transformation in organic chemistry. libretexts.org The presence of the trifluoromethyl (CF₃) group is particularly significant. The CF₃ group is known for its high electronegativity and stability, and its incorporation into organic molecules can dramatically alter their physical, chemical, and biological properties. Therefore, (E)-1-chloro-3,3,3-trifluoropropene serves as a valuable "trifluoromethyl-containing building block," providing a direct route to introduce this important functional group into new molecular frameworks. rsc.orgresearchgate.netrsc.orgbeilstein-journals.org

Overview of Academic Research Trajectories for the Compound

Academic research on (E)-1-chloro-3,3,3-trifluoropropene has followed several distinct, yet interconnected, trajectories. A significant portion of early research focused on its synthesis and the development of efficient production methods. A common synthetic route involves the dehydrohalogenation of pentachloropropane precursors. wikipedia.org Researchers have explored various catalytic systems, including metal-based catalysts and activated carbon, to achieve high selectivity for the desired (E)-isomer.

A second major research area has been the detailed investigation of its fundamental chemical reactivity. This includes extensive studies into its behavior in various reaction types. For example, its utility in base-promoted reactions with O-, N-, and S-nucleophiles to create a variety of β-substituted-trifluoromethyl-ethenes has been explored. researchgate.net These products are themselves valuable intermediates for further chemical transformations. researchgate.net The mechanisms of these reactions, including the factors that control regio- and stereoselectivity, have been a subject of mechanistic investigations. researchgate.net

More recently, research has focused on leveraging (E)-1-chloro-3,3,3-trifluoropropene as a key starting material for the synthesis of novel and complex fluorinated molecules. guidechem.com Its ability to act as a precursor to trifluoromethyl-substituted pyrrolidines via [3+2] dipolar cycloaddition reactions highlights its role in constructing heterocyclic systems. researchgate.net The unique properties conferred by the trifluoromethyl group make the resulting compounds of interest for applications in materials science and the development of agrochemicals and pharmaceuticals. guidechem.comrsc.org The study of its thermodynamic properties, such as vapor pressure, density, and thermal conductivity, has also been a critical research trajectory, underpinning its industrial applications. dtu.dknist.govnist.gov

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-chloro-3,3,3-trifluoroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClF3/c4-2-1-3(5,6)7/h1-2H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDTMPQQAWUMPKS-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CCl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/Cl)\C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20888807 | |

| Record name | (1E)-1-Chloro-3,3,3-trifluoro-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20888807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Gas or Vapor; Liquid | |

| Record name | 1-Propene, 1-chloro-3,3,3-trifluoro-, (1E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

102687-65-0, 2730-43-0 | |

| Record name | trans-1-Chloro-3,3,3-trifluoropropene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102687-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propene, 1-chloro-3,3,3-trifluoro-, (1E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102687650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-3,3,3-trifluoropropene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002730430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene, 1-chloro-3,3,3-trifluoro-, (1E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (1E)-1-Chloro-3,3,3-trifluoro-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20888807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1E)-1-chloro-3,3,3-trifluoroprop-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.149.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-1-chloro-3,3,3-trifluoroprop-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-CHLORO-3,3,3-TRIFLUOROPROPENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4B96DT2BYB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Process Engineering

Fundamental Synthetic Routes to 1-Chloro-3,3,3-trifluoropropene Isomers

The foundational strategies for synthesizing 1-chloro-3,3,3-trifluoropropene isomers involve multi-step sequences starting from readily available chlorinated hydrocarbons. These routes are categorized by the precursor molecule and the specific catalytic approach employed.

A primary method involves the fluorination of polychlorinated propanes or propenes using hydrogen fluoride (B91410) (HF), which exchanges chlorine atoms for fluorine. This step is frequently coupled with the elimination of hydrogen chloride (HCl) to form the desired olefin.

1,1,1,3,3-Pentachloropropane (B1622584) (also known as HCC-240fa) is a key starting material for producing 1-chloro-3,3,3-trifluoropropene (HCFO-1233zd). google.comgoogle.com The conversion can be achieved through either liquid-phase or gas-phase fluorination processes. trea.comgoogle.com

In the liquid phase, the fluorination of HCC-240fa can be carried out in the presence of potent fluorination catalysts. google.com Commonly used catalysts include titanium tetrachloride (TiCl₄) or a combination of titanium tetrachloride and antimony pentachloride (SbCl₅). google.com

Alternatively, a gas-phase process involves treating a mixture of HCC-240fa and anhydrous hydrofluoric acid with a solid fluorination catalyst. google.comtrea.com This method is often preferred for industrial-scale production. Catalysts based on chromium oxide are typically employed for this gas-phase reaction. google.com To maintain the stability and efficacy of the catalyst, an oxidizing agent such as chlorine may be introduced during the process. google.com

Table 1: Process Conditions for Synthesizing 1-Chloro-3,3,3-trifluoropropene from 1,1,1,3,3-Pentachloropropane

| Parameter | Liquid-Phase Process | Gas-Phase Process |

|---|---|---|

| Catalyst | TiCl₄ or TiCl₄/SbCl₅ google.com | Chromium oxide-based google.com |

| Temperature | Not specified | 140°C to 400°C (preferably 180°C to 350°C) google.com |

| Pressure | Not specified | Atmospheric to 1.5 MPa google.com |

| Reactants | HCC-240fa, HF google.com | HCC-240fa, Anhydrous HF google.com |

Another viable synthetic route starts with 1,1,3,3-tetrachloropropene. google.com This process involves reacting 1,1,3,3-tetrachloropropene with anhydrous hydrofluoric acid in the liquid phase. google.com A notable aspect of this particular methodology is that it can proceed effectively in the absence of a catalyst, simplifying the process and avoiding catalyst separation and regeneration steps. google.com The reaction yields a stream containing (E)-1-chloro-3,3,3-trifluoropropene, its (Z)-isomer, along with HCl and unreacted HF, which then requires subsequent separation and purification steps. google.com

Table 2: Process Conditions for Synthesizing (E)-1-Chloro-3,3,3-trifluoropropene from 1,1,3,3-Tetrachloropropene

| Parameter | Liquid-Phase Process Details |

|---|---|

| Catalyst | None google.com |

| Temperature | 50°C to 150°C google.com |

| Pressure | 1 to 20 bar (absolute) google.com |

| Molar Ratio | HF / 1,1,3,3-Tetrachloropropene between 3 and 20 google.com |

Catalytic hydrofluorination is the cornerstone of modern synthesis for fluorinated olefins. The choice between liquid-phase and gas-phase catalysis depends on factors such as desired throughput, energy costs, and catalyst lifespan.

Liquid-phase hydrofluorination is a common method for converting highly chlorinated precursors. As mentioned, the synthesis from 1,1,1,3,3-pentachloropropane can be efficiently catalyzed in the liquid phase using Lewis acid catalysts like TiCl₄. google.com This approach allows for effective heat management and control over the reaction. The process starting from 1,1,3,3-tetrachloropropene represents a variation where the reaction proceeds without a catalyst in the liquid phase, relying on temperature and pressure to drive the fluorination. google.com

Gas-phase catalysis is often advantageous for large-scale, continuous production. The synthesis of 1-chloro-3,3,3-trifluoropropene from 1,1,1,3,3-pentachloropropane is a prime example of this approach. google.com The reaction is typically carried out in a fixed-bed reactor containing a chromium-based catalyst. google.com The performance of gas-phase fluorination is highly sensitive to reaction conditions. Factors such as temperature, the molar ratio of reactants (e.g., HF to the organic substrate), and contact time significantly influence the product distribution and the selectivity towards the desired isomer. researchgate.net For instance, in related gas-phase fluorinations, higher temperatures and larger HF-to-substrate ratios tend to favor the formation of the target trifluorinated product. researchgate.net The catalyst itself, often a form of fluorinated chromium oxide (CrOₓFᵧ), plays a crucial role in the reaction's activity and stability over time. researchgate.netresearchgate.net

Catalytic Hydrofluorination Approaches

Non-Catalytic Liquid-Phase Hydrofluorination Strategies

The synthesis of 1-chloro-3,3,3-trifluoropropene can be achieved through the non-catalytic liquid-phase hydrofluorination of 1,1,1,3,3-pentachloropropane. This approach is considered highly suitable for industrial implementation, primarily because it minimizes the issue of gumming within the reaction zone, a common problem in catalytic processes. fluorine1.ru This method involves reacting 1,1,1,3,3-pentachloropropane with anhydrous hydrogen fluoride in the liquid phase without the presence of a catalyst. The process is valued for its operational stability and reduced potential for reactor fouling. fluorine1.ru

Catalysis in 1-Chloro-3,3,3-trifluoropropene Synthesis

Catalysis is central to many synthetic routes for 1-chloro-3,3,3-trifluoropropene, influencing reaction rates, selectivity, and energy requirements. The choice of catalyst depends on whether the process is conducted in the gas or liquid phase and the specific starting materials used.

Role of Chromium Oxide-Based Catalysts

Chromium oxide-based catalysts are widely employed, particularly in the gas-phase hydrofluorination of 1,1,1,3,3-pentachloropropane (HCC-240fa) to produce 1-chloro-3,3,3-trifluoropropene. fluorine1.rujustia.com Fluorinated chromium oxide is a common choice for this transformation. fluorine1.ru Both amorphous and crystalline forms of chromium(III) oxide (Cr₂O₃) are effective, though the amorphous form is often preferred due to its commercial availability. fluorine1.ru For optimal performance, the catalyst purity should be at least 98%. fluorine1.ru These catalysts facilitate the substitution of chlorine atoms with fluorine and subsequent dehydrohalogenation steps. fluorine1.rujustia.com The performance of chromium oxide catalysts can be influenced by reaction conditions such as temperature and pressure. google.com

Table 1: Performance of Chromium Oxide Catalyst in Gas-Phase Fluorination of HCC-240fa

| Catalyst | Temperature (°C) | Pressure | Reactants | Key Product Selectivity |

|---|---|---|---|---|

| Commercial Bulk Chromium Oxide | 180 - 300 | Atmospheric | HCC-240fa, HF | High selectivity towards 1233zd isomers. google.com |

| Fluorinated Cr₂O₃ | Not Specified | Not Specified | Trichlorodifluoropropanes, Dichlorotrifluoropropanes | Selectivity for 1233zd is 50% or more, preferably over 90%. google.com |

Application of Titanium and Antimony Halide Catalysts (e.g., TiCl₄, SbCl₅)

In liquid-phase fluorination reactions, Lewis acid catalysts such as titanium and antimony halides are frequently utilized. google.com Antimony pentachloride (SbCl₅) is particularly effective for the liquid-phase fluorination of chlorinated precursors. google.com These catalysts, which can also include species like tin tetrachloride (SnCl₄) and titanium tetrachloride (TiCl₄), facilitate the reaction of organic substrates with hydrogen fluoride. google.com The amount of catalyst used can vary but typically ranges from 0.005 to 0.5 moles per mole of the organic reactant. google.com For instance, SbCl₅ is used as a precursor, which then reacts with HF to form the active pentahalogenated antimony catalyst, SbCl₅-ₓFₓ. google.com

Fluorinated Metal Oxides and Metal Fluorides (e.g., Fluorinated Alumina (B75360), Aluminum Fluoride)

Fluorinated metal oxides and metal fluorides, such as fluorinated alumina and aluminum fluoride (AlF₃), serve as important catalysts, especially for isomerization reactions. shokubai.orggoogle.com These materials are key in converting the (1Z)- isomer of 1-chloro-3,3,3-trifluoropropene to the more desired (1E)- isomer. google.comdntb.gov.ua The catalysts are typically prepared by treating a metal oxide, predominantly containing aluminum, with a fluorinating agent to substitute oxygen atoms with fluorine. google.com The acidic properties and crystal structure of these partially fluorinated aluminas are crucial to their catalytic activity. shokubai.org They have demonstrated high selectivity and yield in the gas-phase isomerization of cis-1-chloro-3,3,3-trifluoropropene at temperatures between 0°C and 200°C. google.com

Heterogeneous vs. Homogeneous Catalysis Considerations

The synthesis of 1-chloro-3,3,3-trifluoropropene can employ either heterogeneous or homogeneous catalysis, with each approach offering distinct advantages and disadvantages.

Heterogeneous Catalysis : In this mode, the catalyst is in a different phase from the reactants, typically a solid catalyst with gas or liquid reactants. researchgate.net Chromium oxide and fluorinated alumina are examples of heterogeneous catalysts used in this synthesis. fluorine1.rudntb.gov.ua A primary advantage is the ease of separating the catalyst from the product stream, which simplifies purification and catalyst recycling. researchgate.netethz.ch However, heterogeneous catalysts may exhibit lower selectivity and can be susceptible to deactivation. rsc.org Reaction rates can also be limited by mass transfer (diffusivity) of reactants to the catalyst surface. ethz.ch

Homogeneous Catalysis : Here, the catalyst exists in the same phase as the reactants, such as SbCl₅ dissolved in the liquid reaction medium. google.comresearchgate.net Homogeneous catalysts often exhibit higher activity and selectivity because every catalyst molecule can act as an active site. researchgate.net This allows reactions to proceed under milder conditions. researchgate.net The main drawback is the difficulty and expense associated with separating the catalyst from the reaction products for recovery and reuse. ethz.chrsc.org

Table 2: Comparison of Heterogeneous and Homogeneous Catalysis

| Characteristic | Heterogeneous Catalysis | Homogeneous Catalysis |

|---|---|---|

| Phase | Catalyst and reactants in different phases (e.g., solid catalyst, liquid/gas reactants). researchgate.net | Catalyst and reactants in the same phase (e.g., liquid). researchgate.net |

| Catalyst Separation | Straightforward and inexpensive. researchgate.netethz.ch | Difficult and expensive. ethz.ch |

| Operating Temperature | Generally high temperatures, limited by catalyst stability. ethz.ch | Generally lower temperatures, limited by catalyst stability and solvent. ethz.ch |

| Activity/Selectivity | Can have lower activity and selectivity due to non-uniform active sites. rsc.org | Often higher activity and selectivity due to well-defined, uniform active sites. researchgate.net |

| Examples in 1233zd Synthesis | Cr₂O₃, Fluorinated Alumina. fluorine1.rudntb.gov.ua | SbCl₅, TiCl₄. google.comgoogle.com |

Isomerization Control and Stereoselectivity in Synthesis

The synthesis of 1-chloro-3,3,3-trifluoropropene typically produces a mixture of two stereoisomers: (1E)-1-chloro-3,3,3-trifluoropropene (the trans-isomer) and (1Z)-1-chloro-3,3,3-trifluoropropene (the cis-isomer). fluorine1.ru Due to different physical properties, one isomer is often preferred for specific applications. google.com Therefore, controlling the isomerization to favor the desired (1E)- isomer is a critical aspect of the manufacturing process.

E/Z Isomer Ratio Optimization

The synthesis of 1-chloro-3,3,3-trifluoropropene typically results in a mixture of (E) and (Z) isomers. The optimization of the E/Z isomer ratio is a critical step in the manufacturing process, particularly as the (E) isomer is often the desired product for many applications. Research has shown that maintaining specific operating conditions during synthesis can significantly influence the proportion of the (1E)- isomer.

A key factor in maximizing the (E) to (Z) isomer ratio is the reaction temperature. It has been demonstrated that a temperature range of 65°C to 175°C, and more specifically between 95°C and 150°C, favors the formation of a higher ratio of (1E)-1-chloro-3,3,3-trifluoropropene. Controlling the temperature within this optimal window is crucial for directing the reaction kinetics and thermodynamics toward the desired stereoisomer, thereby reducing the need for extensive downstream separation.

The following table summarizes the effect of temperature on the E/Z isomer ratio.

| Temperature Range (°C) | Predominant Isomer | Notes |

| 65 - 175 | (1E)- | Favorable for a high E/Z ratio. |

| 95 - 150 | (1E)- | Most preferable range for maximizing the (1E)- isomer. |

| > 175 | Tends toward equilibrium | Higher temperatures may lead to a less favorable isomer ratio. |

Cis-Trans Isomerization Mechanisms and Conditions

The interconversion between the cis ((Z)-) and trans ((E)-) isomers of 1-chloro-3,3,3-trifluoropropene is a critical aspect of process engineering, allowing for the conversion of the less desired isomer into the more valuable one. This isomerization can be achieved through various catalytic and thermal methods.

Catalytic Isomerization:

A range of catalysts have been found to be effective in promoting the isomerization of 1-chloro-3,3,3-trifluoropropene. These include:

Fluorinated Metal Oxides: Catalysts based on fluorinated metal oxides, particularly those containing aluminum atoms, are effective for this transformation. For instance, cis-1-chloro-3,3,3-trifluoropropene can be converted to the trans isomer by bringing it into contact with a catalyst comprising a fluorinated alumina or aluminum fluoride. norden.org This process is typically carried out in the gas phase at temperatures ranging from 0 to 200°C. norden.org

Fluorinated Chromium Oxide: This catalyst is also widely applied for cis-trans isomerization and can be used in a gas-phase reactor at temperatures between 50°C and 350°C.

Activated Carbon: Contact with an activated carbon catalyst having a specific surface area of 10-3000 m²/g can also facilitate the conversion between isomers.

Thermal Isomerization:

In some instances, thermal energy alone can induce isomerization. Contacting a feed stream of one isomer with a heated surface, for example in a MONEL™ tube, at temperatures between 150°C and 350°C can convert it to the other isomer.

Reactive Distillation:

A sophisticated approach to maximize the yield of the desired isomer is through reactive distillation. This technique combines the chemical reaction (isomerization) and the separation of products in a single unit. By continuously removing the desired isomer from the reaction zone as it is formed, the thermodynamic equilibrium of the reaction is shifted, driving the conversion of the other isomer. For example, to produce a high yield of the cis-isomer, the trans-isomer can be fed into a reactive distillation unit containing an isomerization catalyst. As the higher-boiling cis-isomer is formed, it is continuously removed from the bottom of the column, thereby promoting further conversion of the trans-isomer. honeywell.com

The table below provides a summary of different isomerization conditions.

| Method | Catalyst | Phase | Temperature (°C) |

| Catalytic | Fluorinated Alumina / Aluminum Fluoride | Gas | 0 - 200 |

| Catalytic | Fluorinated Chromium Oxide | Gas | 50 - 350 |

| Catalytic | Activated Carbon | Gas | 170 - 380 |

| Thermal | None (Heated Surface) | Gas | 150 - 350 |

| Reactive Distillation | Various (e.g., fluorinated Cr2O3) | Liquid/Gas | Dependent on pressure |

Advanced Process Design and Separation Techniques

Industrial Production Methodologies for High Yield and Selectivity

The industrial production of (1E)-1-chloro-3,3,3-trifluoropropene with high yield and selectivity is predominantly achieved through the hydrofluorination of chlorinated precursors.

One of the most common industrial routes starts with 1,1,1,3,3-pentachloropropane (HCC-240fa), which is reacted with anhydrous hydrogen fluoride (HF). bw-water.com This reaction can be carried out in either the liquid or gas phase. The non-catalytic liquid-phase hydrofluorination of HCC-240fa is considered particularly advantageous for industrial-scale production as it minimizes the formation of heavy by-products, oligomers, and tars, which can lead to catalyst deactivation and reactor downtime. cornell.edunih.gov

Another viable production method involves the dehydrochlorination of 1,1-dichloro-3,3,3-trifluoropropane (R-243fa). By contacting R-243fa with an activated carbon catalyst at temperatures between 170°C and 380°C, (1E)-1-chloro-3,3,3-trifluoropropene can be produced with high selectivity. researchgate.net

Regardless of the synthetic route, the reaction product is a mixture containing the desired (1E)-isomer, the (Z)-isomer, unreacted starting materials, hydrogen chloride (HCl), and potentially other by-products. Achieving high purity of the final product necessitates advanced separation techniques. Fractional distillation is the primary method used to separate the different components of the reaction mixture. Due to the different boiling points of the (E) and (Z) isomers, they can be effectively separated in distillation columns. Typically, the lower-boiling (1E)-isomer is collected from the top of the column, while the higher-boiling (1Z)-isomer is collected from the bottom. cornell.edujustia.com Multiple distillation columns may be employed in series to achieve the desired level of purity.

Effluent Treatment and Purification Strategies in Manufacturing

The manufacturing process of 1-chloro-3,3,3-trifluoropropene generates various effluent streams that require treatment to minimize environmental impact and comply with regulations. The primary waste streams include acidic gases and aqueous solutions, as well as organic by-products.

Acidic Effluent Treatment:

The production process generates significant amounts of hydrogen chloride (HCl) and involves the use of excess hydrogen fluoride (HF). These acidic compounds are typically removed from the product stream using water or caustic scrubbers. justia.comepa.gov The resulting aqueous effluent is acidic and contains dissolved HCl and HF.

The primary treatment for this acidic wastewater is neutralization. Alkaline substances such as calcium hydroxide (B78521) (lime) or sodium hydroxide are added to the effluent to raise the pH to a neutral range (typically between 5.5 and 9.5). bw-water.comcornell.edu The neutralization of hydrofluoric acid with calcium hydroxide is particularly effective as it precipitates calcium fluoride (CaF₂), a sparingly soluble salt that can be removed from the water through sedimentation or filtration. bw-water.comyoutube.com This process effectively immobilizes the hazardous fluoride ions. The remaining neutralized aqueous solution, now primarily containing salts like calcium chloride, can then be discharged in accordance with local environmental regulations.

Purification of the Final Product:

After the removal of acidic components, the crude organic product stream undergoes further purification to remove any remaining impurities, which may include isomers of the product, unreacted starting materials, and other organic by-products.

Distillation: As mentioned previously, fractional distillation is the main technique used to separate the (1E)-isomer from the (Z)-isomer and other components with different boiling points. cornell.edu

Adsorption: To remove trace impurities, the product may be passed through a bed of solid adsorbents. Materials such as zeolite, silica (B1680970) gel, or activated alumina can be used to capture residual organic and inorganic impurities, resulting in a high-purity final product. youtube.com

The following table outlines the common effluent streams and their corresponding treatment strategies.

| Effluent Stream | Key Contaminants | Treatment/Purification Strategy |

| Gaseous Emissions | HCl, HF | Scrubbing with water or caustic solution. |

| Aqueous Effluent | Dissolved HCl, HF | Neutralization with calcium hydroxide or sodium hydroxide; Precipitation of fluoride as calcium fluoride. |

| Crude Organic Product | (1Z)-isomer, unreacted precursors, other organic by-products | Fractional distillation; Adsorption using solid adsorbents (zeolite, silica gel, activated alumina). |

Molecular Structure, Conformational Analysis, and Isomerism

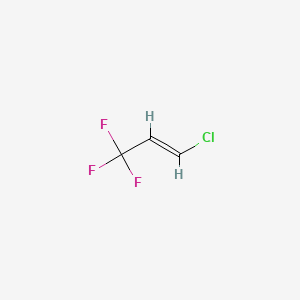

Stereochemical Aspects of (1E)- and (1Z)-1-Chloro-3,3,3-trifluoropropene

1-Chloro-3,3,3-trifluoropropene, a hydrochlorofluoroolefin with the chemical formula C₃H₂ClF₃, exists as two geometric isomers: (1E)-1-chloro-3,3,3-trifluoropropene and (1Z)-1-chloro-3,3,3-trifluoropropene. wikipedia.orgsmolecule.com These isomers, also referred to as trans and cis respectively, arise from the restricted rotation around the carbon-carbon double bond. wikipedia.orgquora.com The arrangement of the chlorine atom and the trifluoromethyl group relative to the double bond defines the stereochemistry of each isomer. In the (1E) or trans isomer, the chlorine atom and the trifluoromethyl group are on opposite sides of the double bond. nih.govcas.org Conversely, in the (1Z) or cis isomer, these groups are on the same side. smolecule.comnih.gov

The distinct spatial arrangement of the substituents in the (1E) and (1Z) isomers leads to different physical and chemical properties. The trans-isomer is noted to be thermodynamically more stable. Isomerization reactions can be employed to convert between the cis and trans forms, often utilizing catalysts or heat. google.comgoogle.com For instance, the dehydrochlorination of 1,1-dichloro-3,3,3-trifluoropropane can be catalyzed to selectively produce the trans-isomer. google.com

| Isomer | Systematic Name | Common Name | CAS Registry Number |

|---|---|---|---|

| (1E) | (1E)-1-chloro-3,3,3-trifluoroprop-1-ene | trans-1-chloro-3,3,3-trifluoropropene | 102687-65-0 nih.govcas.org |

| (1Z) | (1Z)-1-chloro-3,3,3-trifluoroprop-1-ene | cis-1-chloro-3,3,3-trifluoropropene | 99728-16-2 wikipedia.orgnih.gov |

Rotational Isomerism and Conformational Landscapes

The relative energies of these conformers are influenced by steric and electronic effects. The interaction between the bulky trifluoromethyl group and the substituents on the double bond plays a crucial role in determining the most stable conformation. Although internal rotation of the CF3 group occurs, high barriers can prevent the observation of its effects in certain spectroscopic techniques. nih.gov

Intermolecular Interactions and Complex Formation Studies

The study of gas-phase heterodimers provides valuable insights into non-covalent interactions. In the case of the heterodimer formed between (Z)-1-chloro-3,3,3-trifluoropropene and acetylene, a novel structure has been identified through microwave rotational spectroscopy. illinois.edunih.gov Unlike many previously studied haloethylene-acetylene complexes where a hydrogen bond forms with the halogen atom, this complex exhibits an interaction between the acetylenic triple bond and the two hydrogen atoms of the propene moiety. illinois.edu

This unusual binding arrangement suggests that the acetylene acts as a Lewis base, donating electron density from its π-system to the electrophilic hydrogen atoms of the halopropene. nih.gov This finding highlights how the introduction of a trifluoromethyl group can significantly alter the electronic distribution and, consequently, the preferred sites for intermolecular interactions. illinois.edu

| Complex | Interacting Species | Primary Interaction Type | Key Structural Feature |

|---|---|---|---|

| (Z)-1-chloro-3,3,3-trifluoropropene-acetylene | (Z)-1-chloro-3,3,3-trifluoropropene and Acetylene | π-hydrogen interaction | Acetylene triple bond interacts with the two olefinic hydrogens of the propene. illinois.edunih.gov |

The electrostatic potential surface of a molecule provides a map of the electron density distribution and is a powerful tool for predicting non-covalent interactions. nih.govacs.org Analysis of the electrostatic potential surface of 1-chloro-3,3,3-trifluoropropene reveals the influence of the electron-withdrawing trifluoromethyl and chlorine groups. nih.gov These groups significantly impact the nucleophilicity and electrophilicity of different regions of the molecule.

In the context of complex formation, the electrostatic potential surface can explain the observed interaction patterns. For the (Z)-1-chloro-3,3,3-trifluoropropene-acetylene complex, the mapped electrostatic potential suggests a reduction in the nucleophilicity of the chlorine atom compared to other halo-olefins. nih.gov Concurrently, there is an increase in the electrophilicity of the hydrogen atoms, making them more favorable sites for interaction with the electron-rich acetylene triple bond. nih.gov This analysis demonstrates how subtle changes in molecular structure, such as the presence of a trifluoromethyl group, can alter the electrostatic properties and dictate the nature of intermolecular bonding. nih.gov

Chemical Reactivity and Mechanistic Studies

Olefinic Reactivity: Addition Reactions

The presence of a carbon-carbon double bond in (1E)-1-chloro-3,3,3-trifluoropropene makes it susceptible to addition reactions.

Similar to other alkenes, (1E)-1-chloro-3,3,3-trifluoropropene can undergo electrophilic addition with reagents such as halogens (e.g., Cl₂, Br₂) and hydrogen halides (e.g., HBr, HCl). The mechanism for hydrogen halide addition typically involves the protonation of the double bond to form a carbocation intermediate, which is subsequently attacked by the halide ion.

The regioselectivity of this reaction is influenced by the stability of the carbocation intermediate. The powerful electron-withdrawing trifluoromethyl group destabilizes an adjacent carbocation. Consequently, the addition of an electrophile like H⁺ is anticipated to occur at the chlorine-bearing carbon (C-1). This leads to the formation of a more stable secondary carbocation at C-2, which is still influenced by the destabilizing inductive effect of the CF₃ group. The subsequent attack by a nucleophilic halide would then yield the final product. For the related compound 3,3,3-trifluoropropene, the electrophilic addition of HCl results in the anti-Markovnikov product, 1-chloro-3,3,3-trifluoropropane acs.org. This is attributed to the formation of the more stable carbocation intermediate.

Table 1: Predicted Products of Electrophilic Addition Reactions

| Reactant | Predicted Product |

|---|---|

| HBr | 1-Bromo-1-chloro-3,3,3-trifluoropropane |

Note: The predicted products are based on the general mechanism of electrophilic addition and the electronic effects of the substituents. Experimental verification for (1E)-1-chloro-3,3,3-trifluoropropene is required.

The electron-deficient nature of the double bond, due to the influence of the trifluoromethyl group, suggests the possibility of nucleophilic addition. However, detailed research findings specifically documenting nucleophilic addition pathways to the double bond of (1E)-1-chloro-3,3,3-trifluoropropene are not extensively available in the reviewed literature. The molecule's structure does make it a candidate for such reactions, which are an area for potential further investigation.

Halogen Reactivity: Substitution Reactions

The chlorine atom attached to the double bond is a site for nucleophilic substitution reactions.

The chlorine atom in (1E)-1-chloro-3,3,3-trifluoropropene can act as a leaving group in nucleophilic substitution reactions, enabling the synthesis of a variety of derivatives. This compound is a key starting material for the creation of β-substituted-trifluoromethyl-ethenes through reactions with various nucleophiles nih.gov.

Palladium-catalyzed carbonylation reactions of (1E)-1-chloro-3,3,3-trifluoropropene have been successfully employed to produce trifluoromethylated ketones, esters, amides, and carboxylic acids nih.gov. These transformations highlight the utility of this compound as a building block in organic synthesis.

Reactions of (1E)-1-chloro-3,3,3-trifluoropropene with oxygen-containing nucleophiles like hydroxide (B78521) ions, phenoxides, and alkoxides can lead to the formation of new C-O bonds. In a study involving the similar compound (E)-1,2-dichloro-3,3,3-trifluoroprop-1-ene, a base-mediated C-O coupling with phenols was developed to synthesize β-trifluoromethyl vinyl ethers with high efficiency and stereoselectivity nih.govrsc.org. This suggests that phenoxides can act as effective nucleophiles to displace the chlorine atom in (1E)-1-chloro-3,3,3-trifluoropropene.

A method for the dehydroiodination of 3-chloro-1,1,1-trifluoro-3-iodopropane has been described in an alcohol solution of potassium hydroxide, indicating the compatibility of the trifluoropropene structure with basic alcoholic conditions google.com. While this is not a direct substitution reaction with the alcohol, it points to the types of reaction environments the molecule can withstand.

Table 2: Potential Products from Nucleophilic Substitution with O-Nucleophiles

| Nucleophile | Reagent Example | Potential Product Class |

|---|---|---|

| Hydroxide | Potassium Hydroxide | 3,3,3-Trifluoropropenal (after tautomerization) |

| Phenoxide | Sodium Phenoxide | (E)-1-Phenoxy-3,3,3-trifluoropropene |

Note: The potential products are based on the known reactivity of similar compounds and general principles of nucleophilic vinylic substitution.

Polymerization Chemistry

Under specific conditions, (1E)-1-chloro-3,3,3-trifluoropropene can undergo polymerization to form poly(1-chloro-3,3,3-trifluoropropene) nih.gov. The properties of the resulting polymer are dependent on the reaction conditions and the initiator used nih.gov.

Free-radical polymerization is a common method for polymerizing vinyl monomers nih.gov. This process is typically initiated by a free-radical initiator that creates active radical species. These radicals then attack the double bond of the monomer, initiating a chain reaction where monomer units are sequentially added to the growing polymer chain nih.gov.

The key steps in free-radical polymerization are:

Initiation: Formation of radical species from an initiator.

Propagation: Addition of monomers to the growing radical chain.

Termination: Destruction of the radical centers, which ends the polymerization process nih.gov.

The incorporation of the trifluoromethyl group into the polymer backbone can impart desirable properties such as chemical resistance and thermal stability.

Conditions and Mechanisms of Poly(1-chloro-3,3,3-trifluoropropene) Formation

The polymerization of (1E)-1-chloro-3,3,3-trifluoro-1-propene can be achieved under specific conditions to yield poly(1-chloro-3,3,3-trifluoropropene) . The properties and structure of the resulting polymer are highly dependent on the chosen polymerization method and reaction conditions.

Free-radical polymerization is a primary method for polymerizing vinyl monomers such as (1E)-1-chloro-3,3,3-trifluoro-1-propene . This chain reaction mechanism involves three key stages:

Initiation: The process begins with the formation of free radicals from an initiator molecule. Common initiators for radical polymerization are compounds that readily decompose upon heating or irradiation to form radicals, such as peroxides (e.g., benzoyl peroxide) and azo compounds (e.g., azobisisobutyronitrile, AIBN).

Propagation: The newly formed radical attacks the carbon-carbon double bond of the monomer, creating a new radical species. This new radical then adds to another monomer unit, continuing the chain growth.

Termination: The polymerization process concludes when the growing radical chains are deactivated. This can occur through several mechanisms, including the combination of two radical chains or disproportionation, where a hydrogen atom is transferred from one chain to another.

While the general mechanism of free-radical polymerization is well-established, specific, optimized conditions such as the precise initiator, temperature, pressure, and solvent for the polymerization of (1E)-1-chloro-3,3,3-trifluoro-1-propene are not extensively detailed in publicly available literature. The choice of these parameters would be critical in controlling the polymer's molecular weight and properties.

Other potential polymerization methods for haloalkenes include anionic polymerization and coordination polymerization using Ziegler-Natta catalysts. Anionic polymerization is initiated by nucleophiles and is effective for monomers with electron-withdrawing groups. Ziegler-Natta catalysts, typically based on titanium compounds and organoaluminum co-catalysts, are known for producing polymers with high stereoregularity from α-olefins. However, their applicability and the specific conditions for the polymerization of (1E)-1-chloro-3,3,3-trifluoro-1-propene have not been specifically documented in the reviewed scientific literature.

| Stage | Description | Key Species Involved |

|---|---|---|

| Initiation | Generation of active radical species from an initiator. | Initiator (e.g., Peroxides, Azo compounds), Monomer |

| Propagation | Sequential addition of monomer units to the growing radical chain. | Monomer, Propagating radical chain |

| Termination | Deactivation of radical centers, ending the chain growth. | Growing polymer chains |

Reactions with Nitrogenous Heterocycles

The reactivity of (1E)-1-chloro-3,3,3-trifluoro-1-propene with nitrogenous heterocycles is governed by the electronic properties of the alkene. The presence of the electron-withdrawing trifluoromethyl group (CF₃) and the chlorine atom polarizes the double bond, making the carbon atom attached to the chlorine susceptible to nucleophilic attack. Nitrogenous heterocycles, such as imidazole and pyridine (B92270), possess nucleophilic nitrogen atoms and can potentially react with this compound.

Regioselectivity and Stereochemical Outcomes

Regioselectivity: In a potential reaction, the nucleophilic nitrogen of a heterocycle would attack the carbon-carbon double bond. The trifluoromethyl group strongly withdraws electron density, making the adjacent vinylic carbon (C2) electron-poor. The chlorine atom is on C1. Nucleophilic attack could theoretically occur at C2, followed by elimination of the chloride ion. This would result in the nitrogenous heterocycle being attached to the C1 position of the propene backbone.

Stereochemical Outcomes: The stereochemistry of the starting material, the (E)-isomer, would likely influence the stereochemistry of the product. Nucleophilic vinylic substitution can proceed through various mechanisms (e.g., addition-elimination or elimination-addition), each with different stereochemical consequences. An addition-elimination pathway, which is common for electron-deficient alkenes, would likely lead to retention of the double bond configuration, yielding the (E)-isomer of the substituted product.

Further research, including experimental and computational studies, would be necessary to definitively determine the reaction pathways, regioselectivity, and stereochemical outcomes for the reactions of (1E)-1-chloro-3,3,3-trifluoro-1-propene with various nitrogenous heterocycles.

Oxidative Transformations and Metabolic Pathways (Chemical Perspective)

The biotransformation of (1E)-1-chloro-3,3,3-trifluoro-1-propene (trans-HCFO-1233zd) involves both oxidative pathways and conjugation reactions. In vivo studies have shown that the extent of its metabolism is very low nih.govresearchgate.net.

Cytochrome P-450-Catalyzed Epoxidation and Hydrolysis Mechanisms

The proposed mechanism involves:

Epoxidation: A cytochrome P-450 monooxygenase enzyme would transfer an oxygen atom to the double bond of the molecule, forming a reactive epoxide intermediate, 1-chloro-1,2-epoxy-3,3,3-trifluoropropane.

Hydrolysis: This unstable epoxide can then be hydrolyzed by epoxide hydrolase enzymes. The hydrolysis involves the nucleophilic attack of a water molecule on one of the epoxide carbons, leading to the opening of the ring and the formation of a diol. This reaction would likely yield 3,3,3-trifluoro-1,2-propanediol.

Glutathione Conjugation Mechanisms and Adduct Characterization

The predominant metabolic pathway for (1E)-1-chloro-3,3,3-trifluoro-1-propene is conjugation with glutathione (GSH) nih.govresearchgate.net. This reaction can occur via nucleophilic substitution, where the chlorine atom is displaced by the thiol group of glutathione.

The mechanism is a detoxification pathway that results in the formation of a more water-soluble conjugate that can be readily excreted. In vitro incubation of the compound with liver microsomes from rats, rabbits, and humans in the presence of glutathione led to the identification of S-(3,3,3-trifluoro-trans-propenyl)-glutathione as the main metabolite nih.govresearchgate.net.

This glutathione adduct is further processed in the body. The glutamyl and glycinyl residues are cleaved, and the remaining cysteine conjugate is acetylated to form a mercapturic acid. In studies with rats, N-acetyl-(3,3,3-trifluoro-trans-propenyl)-l-cysteine was identified as a major urinary metabolite, confirming this metabolic sequence nih.govresearchgate.net.

Formation of Trifluorinated Carboxylic Acids and Alcohols (e.g., 3,3,3-trifluorolactic acid, 3,3,3-trifluoro-1,2-propanediol)

Following the initial oxidative and conjugation steps, further metabolism can lead to the formation of various trifluorinated compounds.

3,3,3-Trifluorolactic Acid: This compound has been observed as a major urinary metabolite in rats exposed to (1E)-1-chloro-3,3,3-trifluoro-1-propene nih.govresearchgate.net. Its formation likely results from the oxidative metabolism pathway, although the precise sequence of enzymatic reactions leading from the parent compound to this acid has not been fully elucidated.

3,3,3-Trifluoro-1,2-propanediol: While the hydrolysis of the epoxide intermediate formed by CYP450 action would be expected to produce 3,3,3-trifluoro-1,2-propanediol, the detection of this specific metabolite has not been reported in the key biotransformation studies of (1E)-1-chloro-3,3,3-trifluoro-1-propene nih.govresearchgate.net.

| Metabolic Pathway | Intermediate/Adduct | Final Urinary Metabolite | Species Detected In |

|---|---|---|---|

| Glutathione Conjugation | S-(3,3,3-trifluoro-trans-propenyl)-glutathione | N-acetyl-(3,3,3-trifluoro-trans-propenyl)-l-cysteine | Rats, Rabbits |

| Oxidative Biotransformation | 1-chloro-1,2-epoxy-3,3,3-trifluoropropane (proposed) | 3,3,3-Trifluorolactic acid | Rats |

Computational and Theoretical Chemical Investigations

Quantum Chemistry Calculations

Quantum chemistry calculations are employed to investigate the fundamental electronic structure and energy of molecules. These methods allow for a detailed understanding of molecular geometry, orbital interactions, and the energetic landscapes of chemical reactions.

Density Functional Theory (DFT) is a powerful computational method used to determine the optimized molecular geometry and electronic properties of (1E)-1-chloro-3,3,3-trifluoro-1-propene. By solving approximations of the Schrödinger equation, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles of the molecule in its ground state.

The presence of the electron-withdrawing trifluoromethyl (-CF3) group and the chlorine atom significantly influences the electron density distribution across the molecule. DFT studies help in quantifying this effect by calculating the partial atomic charges, revealing the electrophilic and nucleophilic sites within the molecule. This information is crucial for understanding its reactivity. Theoretical calculations using DFT are also instrumental in modeling the potential energy surfaces for various reactions, such as thermal decomposition.

Table 1: Calculated Geometrical Parameters for (1E)-1-chloro-3,3,3-trifluoro-1-propene using DFT Note: The following data is illustrative of typical DFT results and may not represent specific experimental values.

| Parameter | Value |

| Bond Lengths (Å) | |

| C=C | 1.34 |

| C-Cl | 1.73 |

| C-C | 1.49 |

| C-H (on double bond) | 1.08 |

| C-F | 1.35 |

| **Bond Angles (°) ** | |

| Cl-C=C | 121.5 |

| H-C=C | 123.0 |

| C=C-C | 125.0 |

| F-C-F | 108.5 |

Molecular orbital (MO) theory provides a framework for understanding the electronic characteristics of a molecule. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important for predicting chemical reactivity.

For (1E)-1-chloro-3,3,3-trifluoro-1-propene, the energy and spatial distribution of the HOMO and LUMO are key determinants of its behavior in chemical reactions. The HOMO is typically associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). The significant electron-withdrawing nature of the chlorine and trifluoromethyl groups leads to a lower energy LUMO, making the carbon-carbon double bond susceptible to nucleophilic attack. Programs designed for wavefunction analysis can be utilized to perform detailed orbital composition and population analyses. researchgate.net

Table 2: Calculated Electronic Properties of (1E)-1-chloro-3,3,3-trifluoro-1-propene Note: These values are representative of quantum chemical calculation outputs.

| Property | Value |

| HOMO Energy | -7.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 6.7 eV |

| Dipole Moment | 1.9 D |

| Ionization Potential | 7.5 eV |

Quantum chemistry calculations are indispensable for mapping the potential energy surfaces (PES) of chemical reactions involving (1E)-1-chloro-3,3,3-trifluoro-1-propene. arxiv.org By identifying the minimum energy pathways between reactants and products, researchers can predict the most likely reaction mechanisms. arxiv.org

A critical aspect of this analysis is the location of transition states—the highest energy points along a reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy or energy barrier, determines the rate of the reaction. DFT calculations have been successfully used to model the energy barriers for reactions such as dehydrochlorination and thermal decomposition. researchgate.net For instance, theoretical studies on the atmospheric degradation of this compound involve calculating the transition states for its reaction with hydroxyl (OH) radicals. researchgate.net This approach allows for a detailed understanding of reaction feasibility and kinetics without the need for extensive and complex experimentation. arxiv.orgnih.gov

Table 3: Example of a Calculated Reaction Pathway Analysis Note: The following data is for a hypothetical reaction and is for illustrative purposes only.

| Reaction Step | Reactant(s) | Transition State (TS) | Product(s) | Activation Energy (kJ/mol) | Reaction Enthalpy (kJ/mol) |

| OH Addition to C1 | C₃H₂ClF₃ + OH | [C₃H₂ClF₃-OH]‡ | C₃H₂(OH)ClF₃ | 5.2 | -120.5 |

| OH Addition to C2 | C₃H₂ClF₃ + OH | [C₃H₂ClF₃-OH]‡ | C₃H₂(Cl)F₃OH | 8.1 | -115.3 |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations provide a dynamic picture of molecular behavior, which is especially useful for investigating bulk properties like solubility and the thermodynamics of solvation.

MD simulations can model the solubility of (1E)-1-chloro-3,3,3-trifluoro-1-propene in different solvents, such as water or organic solvents. In these simulations, a large number of solute and solvent molecules are placed in a simulation box, and their trajectories are calculated by solving Newton's equations of motion.

By analyzing the interactions between the solute and solvent molecules—including van der Waals forces and electrostatic interactions—it is possible to understand and predict how well the compound will dissolve. The simulations can reveal details about the solvent shell structure around the solute molecules and provide insights into the thermodynamic factors governing solubility. Such computational studies on properties like water solubility have been shown to be relevant in determining reaction priorities in certain synthetic processes. researchgate.net

The solvation free energy (ΔG_solv_) is the change in Gibbs free energy when a solute is transferred from the gas phase to a solvent. It is a key thermodynamic quantity that directly relates to solubility. A more negative ΔG_solv_ value indicates greater solubility.

Molecular dynamics simulations, often combined with thermodynamic integration or free energy perturbation methods, are used to calculate ΔG_solv_. These calculations provide a quantitative prediction of a compound's solubility in a given solvent. This theoretical data is valuable for applications where solvent choice is critical. The reactivity of (1E)-1-chloro-3,3,3-trifluoro-1-propene can be influenced by its solubility, which is determined by thermodynamic properties that can be computationally modeled. researchgate.net

Table 4: Illustrative Calculated Solvation Free Energies (ΔG_solv_) for (1E)-1-chloro-3,3,3-trifluoro-1-propene Note: These values are hypothetical and serve to illustrate the output of such calculations.

| Solvent | Dielectric Constant | ΔG_solv (kJ/mol) |

| Water | 78.4 | -2.5 |

| Ethanol | 24.5 | -8.0 |

| Acetone | 21.0 | -7.2 |

| Hexane | 1.9 | -10.5 |

Structural Analysis of Solute-Solvent Interactions

The interactions between a solute and solvent are crucial in determining the solute's reactivity and physical properties. In the case of (1E)-1-chloro-3,3,3-trifluoro-1-propene, computational methods, particularly Density Functional Theory (DFT), have been employed to understand these interactions at a molecular level.

One key aspect of these investigations is the calculation of solvation free energies. Theoretical studies have shown that aqueous solvation free energies (ΔGsol) can be quantitatively related to the properties of the molecular surface electrostatic potentials of the solute. These potentials are calculated using computational methods such as the B3P86/6-31+G** density functional procedure. This approach allows for an understanding of how the distribution of charge on the surface of the (1E)-1-chloro-3,3,3-trifluoro-1-propene molecule influences its interaction with water molecules. semanticscholar.org

The solubility of the compound in a solvent is a direct consequence of these solute-solvent interactions. In a comparative study with its isomer, (1Z)-1-chloro-3,3,3-trifluoro-1-propene, and another isomer, 2-chloro-3,3,3-trifluoropropene, thermodynamic calculations and computed water solubility were used to determine the reaction priority in a dehydrochlorination reaction. The results indicated that the reactivity was significantly influenced by their thermodynamic properties and solubility, highlighting the importance of solute-solvent interactions in predicting chemical behavior. semanticscholar.org

Theoretical Studies on Isomerization Processes

The isomerization of (1E)-1-chloro-3,3,3-trifluoro-1-propene to its (Z) isomer is a process of significant interest, and theoretical studies provide insights into the thermodynamics and mechanisms of this transformation. The two isomers possess different physical properties, making their selective synthesis or separation valuable for specific applications. nist.gov

The isomerization reaction is understood to be a reversible process that reaches a thermodynamic equilibrium. nih.gov This equilibrium is influenced by reaction conditions such as temperature and the presence of catalysts. Experimental studies, which form the basis for theoretical validation, have been conducted to determine the equilibrium ratio of the (E) and (Z) isomers under various conditions. For instance, in one set of experiments, the thermodynamic equilibrium was found to be approximately 95.5% of the (E) isomer and 3.4% of the (Z) isomer. nih.gov

Theoretical investigations into the isomerization can involve calculating the potential energy surface to identify the transition state and determine the energy barrier for the conversion between the (E) and (Z) forms. While specific theoretical studies detailing the rotational barrier of the C=C bond for this particular molecule are not extensively available in the provided search results, the general approach involves quantum chemical calculations to model the rotation around the double bond. This process is energetically unfavorable due to the need to break the pi bond, resulting in a high activation energy barrier. The presence of catalysts or the input of energy (e.g., heat) can facilitate this process.

Furthermore, theoretical studies on the reactivity of the individual isomers with other chemical species, such as the hydroxyl radical (OH), can indirectly inform their relative stabilities and potential for isomerization under specific environmental or reaction conditions.

Predicting Thermochemical Properties for Reaction Modeling

The accurate prediction of thermochemical properties is essential for the modeling of chemical reactions involving (1E)-1-chloro-3,3,3-trifluoro-1-propene. These properties, including enthalpy of formation (ΔfH°), standard entropy (S°), and heat capacity (Cp), are fundamental inputs for kinetic and thermodynamic models used to simulate reaction outcomes and process designs.

Computational thermochemistry offers a powerful alternative and supplement to experimental measurements. A variety of methods, ranging from high-level ab initio molecular orbital theories to more computationally efficient Density Functional Theory (DFT) and semi-empirical methods, are employed for these predictions. mdpi.com

High-accuracy composite methods, such as the Gaussian-n (Gn) theories (e.g., G3 and G4 theory), have been developed to calculate thermochemical data with "chemical accuracy" (typically within ±1 kcal/mol). These methods involve a series of well-defined calculations at different levels of theory and basis sets to extrapolate to a high level of accuracy. mdpi.com The process generally includes:

Geometry optimization at a reliable level of theory.

Frequency calculations to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.

A series of single-point energy calculations at higher levels of theory and with larger basis sets to approximate the complete basis set limit and to account for electron correlation effects.

For larger and more complex reaction systems, more computationally tractable methods like DFT are often used. While DFT methods are generally less accurate than high-level composite methods, they can provide valuable insights into reaction mechanisms and energetics, especially when benchmarked against experimental data or higher-level calculations.

In the context of reaction modeling, these predicted thermochemical properties are used to determine the enthalpy of reaction (ΔrH°), the entropy of reaction (ΔrS°), and subsequently the Gibbs free energy of reaction (ΔrG°). This information is critical for assessing the feasibility and spontaneity of a reaction and for calculating equilibrium constants. For kinetic modeling, the calculated properties of transition states are used to determine activation energies, which are then used in rate constant calculations, often employing Transition State Theory (TST).

A study on the reaction of the similar compound, 1-bromo-3,3,3-trifluoropropene, with OH radicals provides a methodological example. In that research, reaction enthalpies and energy barriers were determined using quantum chemical calculations, and these were subsequently used to predict rate constants over a range of temperatures using Canonical Transition-State Theory with tunneling corrections. nih.gov This approach demonstrates how computationally predicted thermochemical data directly feeds into the modeling of reaction kinetics.

The following table provides an example of the types of thermochemical data that can be predicted computationally, which are essential for reaction modeling.

| Property | Predicted Value | Units |

| Enthalpy of Formation (gas, 298.15 K) | Value | kJ/mol |

| Standard Entropy (gas, 298.15 K) | Value | J/(mol·K) |

| Heat Capacity (Cp, gas, 298.15 K) | Value | J/(mol·K) |

| Note: Specific predicted values for (1E)-1-chloro-3,3,3-trifluoro-1-propene require dedicated computational studies and are represented here as placeholders. |

Advanced Spectroscopic and Mechanistic Elucidation Techniques

Microwave Spectroscopy for Gas-Phase Structure and Intermolecular Complexes

Microwave spectroscopy is a high-resolution technique ideal for determining the precise geometric structure of molecules in the gas phase. By analyzing the rotational transitions of a molecule, it is possible to obtain highly accurate rotational constants, which are inversely related to the molecule's moments of inertia. These moments of inertia are, in turn, dependent on the atomic masses and their positions within the molecule.

For molecules like (1E)-1-chloro-3,3,3-trifluoropropene and its isomers, microwave spectroscopy, often combined with quantum chemistry calculations, provides definitive structural parameters such as bond lengths and angles. nih.govacs.org Studies on the related (Z)-1-chloro-3,3,3-trifluoropropene have successfully utilized this technique to determine its molecular structure. acs.org The methodology typically involves using techniques like broadband chirped-pulse Fourier transform microwave (FTMW) spectroscopy to obtain the spectra of the parent molecule and its isotopologues (e.g., containing ¹³C). nih.govresearchgate.net Fitting the observed transition frequencies yields the rotational constants for each species. The structural parameters can then be derived by fitting them to the experimentally determined moments of inertia. nsf.gov

Furthermore, microwave spectroscopy is a powerful tool for investigating the weak non-covalent interactions in intermolecular complexes. By introducing a binding partner like the argon atom into the supersonic expansion, weakly bound van der Waals complexes can be formed and studied. nih.govresearchgate.net The analysis of the microwave spectrum of such a complex reveals its structure and the nature of the intermolecular forces. For instance, in studies of similar fluoropropenes complexed with argon, the argon atom's position is determined to be where it can maximize its interaction with the electron-rich regions of the propene molecule, such as the fluorine atoms or the carbon-carbon double bond. researchgate.netnsf.gov This provides insight into how (1E)-1-chloro-3,3,3-trifluoropropene might interact with other molecules in the gas phase.

| Molecule/Complex | Rotational Constant A (MHz) | Rotational Constant B (MHz) | Rotational Constant C (MHz) | Reference |

|---|---|---|---|---|

| (E)-1,3,3,3-tetrafluoropropene | 4353.9 | 1423.8 | 1109.5 | nsf.gov |

| Ar-(E)-1,3,3,3-tetrafluoropropene | 1581.3 | 895.4 | 750.8 | nsf.gov |

| (E)-1,2,3,3,3-pentafluoropropene | 3239.8 | 1294.5 | 967.8 | nih.gov |

| (Z)-1,2,3,3,3-pentafluoropropene | 4047.8 | 1134.1 | 922.3 | nih.gov |

Infrared (IR) and Ultraviolet (UV) Absorption Spectroscopy for Atmospheric Studies

Infrared (IR) and Ultraviolet (UV) absorption spectroscopy are fundamental tools for studying the atmospheric chemistry of (1E)-1-chloro-3,3,3-trifluoropropene. These techniques allow for the quantification of the molecule's ability to absorb radiation at different wavelengths, which is critical for determining its atmospheric lifetime and its potential contributions to global warming and ozone depletion. nist.gov

The IR absorption spectrum provides information about the vibrational modes of the molecule. The integrated absorption cross-sections across the infrared region are used to calculate the radiative efficiency and, subsequently, the Global Warming Potential (GWP) of the compound. nist.gov Measurements of the IR absorption cross-sections for (1E)-1-chloro-3,3,3-trifluoropropene have been performed to assess these important environmental metrics. nist.govresearchgate.net

| Property | Value | Reference |

|---|---|---|

| Atmospheric Lifetime (vs. OH radicals) | ~36-46 days | nist.govresearchgate.net |

| Atmospheric Lifetime (Photolysis) | ≈24 years | researchgate.net |

| Global Warming Potential (100-year) | <5 to 7 | researchgate.netresearchgate.net |

| Ozone Depletion Potential | 0.00030 - 0.0005 | researchgate.netresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules in solution. For fluorinated compounds like (1E)-1-chloro-3,3,3-trifluoropropene, both ¹H and ¹⁹F NMR are particularly informative. nih.gov While detailed NMR spectral data for this specific compound are not extensively published in the reviewed literature, the application of NMR to similar molecules demonstrates its utility.

¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine atoms, making it an excellent tool for identifying and distinguishing between different fluorine-containing species. nih.gov In mechanistic studies, NMR can be used to track the progress of a reaction and identify intermediates and final products. For example, in studies of the biotransformation of (1E)-1-chloro-3,3,3-trifluoropropene, ¹⁹F-NMR was employed to analyze urine samples and microsomal incubation supernatants to identify metabolites. tera.org Similarly, ¹⁹F NMR has been used to analyze the products of reactions involving other fluorinated alkenes, confirming the formation of specific compounds. rsc.org The chemical shifts and coupling constants (J-couplings) between ¹H and ¹⁹F nuclei, as well as between different ¹⁹F nuclei, provide definitive evidence for the connectivity of atoms within the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification in Complex Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for separating, identifying, and quantifying individual components within a complex mixture. It is particularly valuable in studies of atmospheric degradation and biotransformation, where numerous products can be formed.

In the context of (1E)-1-chloro-3,3,3-trifluoropropene, GC-MS has been utilized to analyze the products of its metabolism. tera.org The gas chromatograph separates the volatile compounds in the sample based on their boiling points and interactions with the chromatographic column. Each separated compound then enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, producing a unique mass spectrum that acts as a molecular fingerprint. The combination of the retention time from the GC and the mass spectrum from the MS allows for confident identification of the compounds. This technique was instrumental in analyzing the outcomes of reactions involving fluorinated compounds, leading to the identification of various products in reaction mixtures. rsc.org

FT-IR Smog Chamber Techniques for Reaction Mechanism Studies

Smog chambers are large, controlled-environment reactors used to simulate atmospheric chemical processes. When coupled with Fourier Transform Infrared (FT-IR) spectroscopy, they become a powerful tool for studying the reaction mechanisms of atmospheric pollutants. Long-path FT-IR spectroscopy allows for the in-situ monitoring of both reactants and products in the gas phase over the course of a reaction. researchgate.net

Studies on the atmospheric degradation of (1E)-1-chloro-3,3,3-trifluoropropene and similar hydrofluoroolefins (HFOs) utilize smog chambers to investigate their reactions with key atmospheric oxidants like OH radicals and chlorine atoms. researchgate.netnih.gov In a typical experiment, the compound of interest and an oxidant precursor (e.g., Cl₂) are introduced into the chamber with air. The reaction is initiated by photolysis (e.g., using UV lamps), and the FT-IR spectrometer records spectra at regular intervals. nih.gov

By analyzing the changes in the infrared absorption bands, researchers can track the decay of the parent compound and the formation of products. Reference spectra of known compounds are used to identify and quantify the reaction products, allowing for the determination of product yields and branching ratios. nih.gov This information is essential for building a comprehensive understanding of the atmospheric degradation mechanism, which for (1E)-1-chloro-3,3,3-trifluoropropene, is known to be initiated by reaction with OH radicals, leading to several oxidation products. researchgate.net

Laser-Induced Fluorescence (LIF) for Kinetic Studies

Laser-Induced Fluorescence (LIF) is a highly sensitive and selective spectroscopic technique used for measuring the concentration of specific atomic and molecular species. It is widely employed in chemical kinetics studies to determine the rate constants of gas-phase reactions, particularly those involving radical species like the hydroxyl (OH) radical.

The kinetics of the reaction between (1E)-1-chloro-3,3,3-trifluoropropene and OH radicals, a critical first step in its atmospheric degradation, have been studied using the flash photolysis-resonance fluorescence technique, a method that often employs LIF for detection. nist.govresearchgate.netresearchgate.net In this method, a pulse of UV light from a laser (flash photolysis) is used to generate OH radicals. A second, tunable laser is then used to excite the OH radicals to a higher electronic state. The subsequent fluorescence emitted as the radicals relax back to the ground state is detected. The intensity of this fluorescence is proportional to the OH radical concentration.

By monitoring the decay of the OH radical concentration over time in the presence of a known excess of (1E)-1-chloro-3,3,3-trifluoropropene, the pseudo-first-order rate constant can be determined. These measurements are typically performed over a range of temperatures to determine the temperature dependence of the reaction rate constant, which is crucial for accurate atmospheric modeling. nist.govresearchgate.net

| Temperature Range (K) | Rate Constant Expression k(T) (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|

| 220 - 370 | 1.025 x 10⁻¹³ x (T/298)²·²⁹ x exp(+348/T) | nist.gov |

Environmental Atmospheric Chemistry and Degradation Mechanisms

Reaction Kinetics with Atmospheric Oxidants

The dominant removal process for (E)-1-chloro-3,3,3-trifluoropropene from the troposphere is its reaction with hydroxyl (OH) radicals. Reactions with chlorine (Cl) atoms and ozone (O₃) molecules also contribute to its atmospheric degradation, albeit to a lesser extent under typical atmospheric conditions.